1,1,1,3,3,3-Hexafluoropropan-2-yl but-2-enoate
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Overview
Description
1,1,1,3,3,3-Hexafluoropropan-2-yl but-2-enoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity. It is used in various industrial and scientific applications due to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoropropan-2-yl but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 1,1,1,3,3,3-Hexafluoropropan-2-ol with but-2-enoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-yl but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for specific reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-yl but-2-enoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This property makes it effective in stabilizing transition states and intermediates in chemical reactions. The compound’s reactivity is also influenced by the electron-withdrawing nature of the fluorine atoms, which affects the overall electronic structure and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with distinct reactivity.
1,1,1,3,3,3-Hexafluoroisopropyl methacrylate: A methacrylate ester with similar fluorinated backbone.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl but-2-enoate stands out due to its ester functional group, which imparts unique reactivity and stability. The presence of the but-2-enoate moiety allows for additional chemical transformations and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C7H6F6O2 |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl but-2-enoate |
InChI |
InChI=1S/C7H6F6O2/c1-2-3-4(14)15-5(6(8,9)10)7(11,12)13/h2-3,5H,1H3 |
InChI Key |
DCARLDZSCMKDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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